Ethyl(imino)methyl-lamda(6)-sulfanone
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Overview
Description
Ethyl(imino)methyl-lamda(6)-sulfanone is a useful research compound. Its molecular formula is C3H9NOS and its molecular weight is 107.17. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Schiff bases derived from compounds similar to Ethyl(imino)methyl-lamda(6)-sulfanone have been investigated for their effectiveness in inhibiting corrosion. Studies like that by Behpour et al. (2009) in the Journal of Materials Science showed significant decreases in the corrosion rate of mild steel in acidic environments when using these inhibitors (Behpour et al., 2009).
Anti-Helicobacter Pylori Agents : Derivatives of this compound have been developed as potent agents against the gastric pathogen Helicobacter pylori. Carcanague et al. (2002) in the Journal of Medicinal Chemistry describe compounds exhibiting low minimal inhibition concentration values against different clinically relevant H. pylori strains (Carcanague et al., 2002).
Catalysis in Polymerization : Bianchini et al. (2007) in Organometallics studied the influence of sulfur atoms in similar compounds on the catalysis of ethylene oligomerization, demonstrating that the position of sulfur atoms significantly affects catalytic activity (Bianchini et al., 2007).
Antitumor Activity : Compounds structurally related to this compound have been explored for their antitumor activity. Labarre et al. (1981) in Cancer Letters discussed the significant antitumor activity of certain derivatives in animal studies (Labarre et al., 1981).
Insecticidal Activity : Zhu et al. (2011) in the Journal of Agricultural and Food Chemistry identified sulfoxaflor, a compound related to this compound, as a novel insecticide showing efficacy against a range of sap-feeding insect pests (Zhu et al., 2011).
Enzyme Inhibition : Mahmood et al. (2018) in Bioorganic Chemistry reported on novel iminothiazolidinone benzenesulfonamides, related to this compound, as potent inhibitors of carbonic anhydrase II and IX, which are enzymes involved in several diseases (Mahmood et al., 2018).
Mechanism of Action
Target of Action
Ethyl(imino)methyl-lamda(6)-sulfanone primarily targets the central nervous system of insects . It specifically interacts with the nicotinergic neuronal pathway , which plays a crucial role in the transmission of stimuli in the insect nervous system .
Mode of Action
The compound works by interfering with the transmission of stimuli in the insect nervous system . It causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors , this compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The affected biochemical pathway is the nicotinergic neuronal pathway . The blockage of this pathway disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . The downstream effects of this disruption can be observed at the molecular and cellular levels, affecting the overall physiology of the insect.
Pharmacokinetics
Similar compounds like imidacloprid are known to be systemic insecticides , suggesting that this compound might also exhibit systemic properties. This means it could be absorbed and distributed throughout the insect’s body to exert its effects.
Result of Action
The primary result of this compound’s action is the paralysis and eventual death of insects . This is achieved through the disruption of the normal functioning of the insect’s nervous system . On a molecular level, the compound prevents acetylcholine from transmitting impulses between nerves .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound’s action can be affected by the insect’s physiological state and the presence of resistance mechanisms .
Properties
IUPAC Name |
ethyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYFOJSWJEAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35362-83-5 |
Source
|
Record name | ethyl(imino)methyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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